N-(2-Bromobenzyl)-3-methoxyaniline
Overview
Description
N-(2-Bromobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a bromobenzyl group attached to the nitrogen atom of an aniline ring, with a methoxy group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)-3-methoxyaniline typically involves the reaction of 2-bromobenzyl chloride with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the presence of the bromine atom which can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-Bromobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Chlorobenzyl)-3-methoxyaniline
- N-(2-Fluorobenzyl)-3-methoxyaniline
- N-(2-Iodobenzyl)-3-methoxyaniline
Comparison: N-(2-Bromobenzyl)-3-methoxyaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQHOUQZIUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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